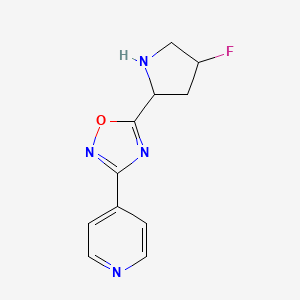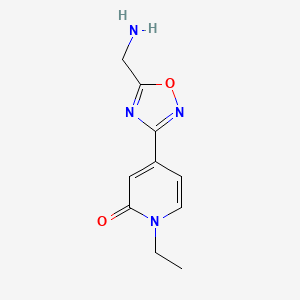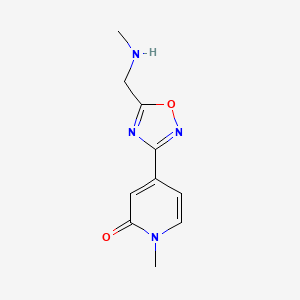
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (ATO) is a heterocyclic compound that has been studied for its potential applications in science and medicine. It is a relatively new compound, only being discovered in the early 2000s, and has been found to have a variety of biological and medicinal properties. ATO has been studied for its potential to act as a drug delivery system, as an antioxidant, and as an anti-inflammatory agent. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Oxadiazole Derivatives and Cardiovascular Activity
A series of substituted Indole derivatives, incorporating moieties like Oxadiazole, Azetidinone, and Thiazolidinone, were studied for their cardiovascular activity. This research found that certain compounds demonstrated a peripheral site of action, suggesting potential applications in cardiovascular disease treatments (Singh, Aggarwal, & Singh, 2014).
Broad Spectrum of Biological Activities
Research highlights the therapeutic worth of 1,3,4-Oxadiazole tailored compounds, showcasing their application across a range of medicinal chemistry fields such as anticancer, antifungal, antibacterial, antitubercular, and more. This review emphasizes the structural features of 1,3,4-oxadiazole derivatives that enable effective binding with various enzymes and receptors, resulting in an array of bioactivities (Verma et al., 2019).
Synthetic and Pharmacological Research
Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives are reviewed, focusing on their significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This paper provides insights into the relevance of oxadiazole derivatives in medicinal chemistry and pharmacology, showcasing their potential as bioactive units in various compounds (Wang et al., 2022).
Heterocyclic Systems and Pharmacological Potential
The study on 1,3,4-thia(oxa)diazole derivatives revealed their vast pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These findings underscore the importance of such heterocyclic systems in medicinal chemistry, offering a foundation for future research into their chemical and pharmacological properties (Lelyukh, 2019).
Propriétés
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-8(15-3-1)10-12-9(13-14-10)4-7-5-11-6-7/h1-3,7,11H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULZECJKLJVIBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=NOC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)
![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)
![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)
![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)
![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)
![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)


![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)

